
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic acid, also known as TFB-TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, and their dysfunction has been implicated in numerous neurological disorders. TFB-TBOA has been extensively studied for its potential as a research tool in the field of neuroscience.
Mecanismo De Acción
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid acts as a non-competitive inhibitor of EAATs, binding to the transporter protein and preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process in which excessive glutamate signaling causes damage to neurons.
Biochemical and Physiological Effects:
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, reduce seizure threshold, and impair spatial learning and memory. It has also been shown to have neuroprotective effects in some models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is its potency and selectivity for EAATs, making it a useful tool for studying the role of glutamate transporters in neurological disorders. However, its non-competitive mechanism of action can make it difficult to interpret results, as it can lead to complex changes in glutamate signaling. Additionally, 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is not suitable for use in vivo due to its poor blood-brain barrier permeability.
Direcciones Futuras
There are several areas of future research that could be pursued using 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid. These include:
1. Investigating the role of EAATs in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing more potent and selective inhibitors of EAATs for use as therapeutic agents.
3. Studying the effects of glutamate transport inhibition on synaptic plasticity and learning and memory.
4. Investigating the role of EAATs in the development and progression of epilepsy.
5. Developing new methods for delivering EAAT inhibitors to the brain to overcome the blood-brain barrier.
Métodos De Síntesis
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid can be synthesized using a multi-step process starting with 2,2,2-trifluoroethyl 4-formylbenzoate and phenylmagnesium bromide. The resulting intermediate is then reacted with 2-(bromomethyl)phenol to yield 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid.
Aplicaciones Científicas De Investigación
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has been used extensively in research to study the role of EAATs in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the physiological and biochemical effects of glutamate transport inhibition.
Propiedades
IUPAC Name |
5-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c17-16(18,19)10-23-14-7-6-12(8-13(14)15(20)21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBHOYRGBFVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




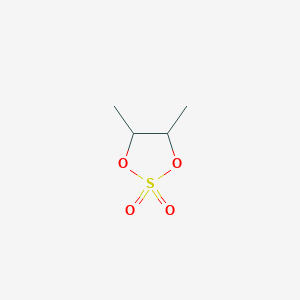
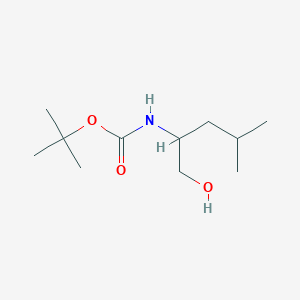


![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

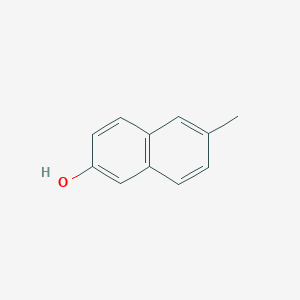
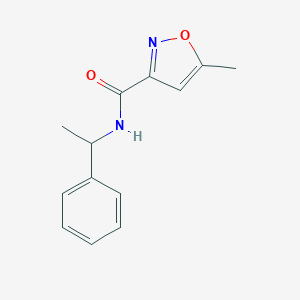

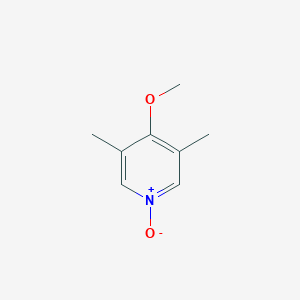
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)